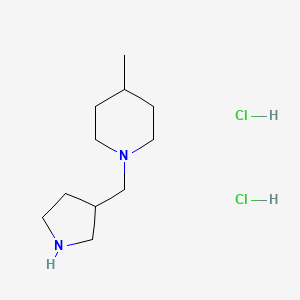

4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-6-13(7-4-10)9-11-2-5-12-8-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBCGHMXGNDLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine Core

The core structure, piperidine, can be synthesized via multiple routes, often involving aza-Michael additions, reductive amination, or cyclization of suitable precursors.

Aza-Michael Addition: This method employs the addition of amines to α,β-unsaturated carbonyl compounds, such as divinyl ketones, to generate substituted piperidines. For example, the use of benzylamine in a manganese dioxide-mediated one-pot oxidation and cyclization can produce N-substituted piperidines with high stereoselectivity, as demonstrated in the synthesis of biologically relevant piperidine derivatives.

Cyclization of Amino Alcohols: Cyclization of amino alcohols under acidic or basic conditions can also yield piperidine rings. For instance, cyclization of amino acids or their derivatives, such as 4-amino-(S)-2-hydroxybutylic acid, can be used to produce optically pure piperidines.

Introduction of the Methyl Group at the 4-Position

The methyl substitution at the 4-position of the piperidine ring is typically achieved via:

Alkylation of the Piperidine Nitrogen: Using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as potassium carbonate or sodium hydride can methylate the nitrogen atom, followed by selective oxidation or functionalization to introduce the methyl group at the desired position.

Use of 4-Substituted Precursors: Alternatively, 4-methylpiperidine derivatives can be synthesized from 4-substituted piperidines obtained through aza-Michael reactions or from substituted ketones via reductive amination.

Formation of the 3-Pyrrolidinylmethyl Substituent

The key step involves attaching a 3-pyrrolidinylmethyl group to the nitrogen atom of the piperidine ring:

N-Alkylation with 3-Pyrrolidinylmethyl Halides: The reaction involves nucleophilic substitution where the piperidine nitrogen reacts with a 3-pyrrolidinylmethyl halide (e.g., chloromethyl or bromomethyl derivatives). This step often requires a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF to facilitate nucleophilic attack.

Preparation of the 3-Pyrrolidinylmethyl Halide: This intermediate can be synthesized via the reaction of 3-pyrrolidinylmethanol with thionyl chloride or phosphorus tribromide, converting the alcohol into the corresponding halide.

Final Quaternization and Dihydrochloride Formation

Protonation and Salt Formation: The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in a solvent like dioxane or ethanol, under controlled conditions to ensure complete salt formation.

Purification: The resulting dihydrochloride salt is purified through recrystallization or chromatography, yielding the final compound with high purity.

Representative Reaction Scheme

Step 1: Synthesis of 4-methylpiperidine core via aza-Michael or cyclization.

Step 2: N-alkylation with 3-pyrrolidinylmethyl halide.

Step 3: Protonation with HCl to form the dihydrochloride salt.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Aza-Michael reagents / cyclization precursors | Mild heating, solvents like ethanol or water | 60-80 | Synthesis of substituted piperidines |

| 2 | 3-Pyrrolidinylmethyl halide | Base (K2CO3), polar aprotic solvent (DMF) | 50-70 | N-alkylation of piperidine |

| 3 | Hydrochloric acid | Reflux in ethanol/dioxane | >90 | Salt formation as dihydrochloride |

Research Findings and Industrial Relevance

The synthesis of such compounds benefits from the use of environmentally friendly solvents and mild reaction conditions, aligning with green chemistry principles.

The methods are scalable for industrial production, especially the direct alkylation and salt formation steps, which are straightforward and reproducible.

The synthesized compound, 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride , is a key intermediate in pharmaceutical applications, including neuropharmacological agents and receptor modulators.

Chemical Reactions Analysis

4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: This compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride with other piperidine-based dihydrochlorides, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Structural Variations and Bioactivity The 3-aminopiperidine dihydrochlorides (e.g., 13a, 13b) feature benzyloxyimino substituents at the 4-position, which influence their stability and receptor interactions. IPAB () demonstrates the impact of piperidine-linked iodobenzamide groups on sigma-1 receptor targeting, achieving high tumor-to-nontumor ratios (e.g., tumor-to-brain ratio: 90.01 at 24 hours) in melanoma models . 4-(Diphenylmethoxy)piperidine hydrochloride () lacks the pyrrolidinylmethyl group but retains piperidine’s core structure, enabling antihistaminic effects via histamine H1 receptor antagonism .

Physicochemical Properties

- Melting points vary significantly: 13b melts at 190–192°C, indicative of crystalline stability, while 13a is hygroscopic, complicating storage .

- Molecular weight differences (e.g., 303.83 for 4-(diphenylmethoxy)piperidine vs. ~276.67 for the target compound) reflect substituent bulkiness and solubility profiles .

Synthetic and Analytical Data Derivatives like 13a–13g () were characterized via ¹H-NMR and MS-ESI. For example, 13c ([M+H]⁺ = 278) confirms successful synthesis of dimethoxybenzyloxyimino derivatives . IPAB’s biodistribution data (e.g., 3.87% ID/g tumor uptake at 1 hour) highlight its pharmacokinetic advantages over non-piperidine analogs like IDAB .

Biological Activity

4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

Molecular Formula: C11H24Cl2N2

Molecular Weight: 259.21 g/mol

CAS Number: 1220035-54-0

The compound features a piperidine ring, which is known for its biological significance, often correlating with various pharmacological effects. The presence of the pyrrolidine moiety further enhances its potential interactions within biological systems.

The biological activity of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is primarily attributed to its interaction with specific molecular targets within the body. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Key mechanisms include:

- Modulation of Neurotransmitter Systems: The compound may influence the activity of neurotransmitters such as serotonin and dopamine.

- Inhibition of Specific Receptors: It has been suggested that it may interact with serotonin receptors, potentially exhibiting antidepressant properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects: Similar compounds have shown efficacy in modulating serotonin pathways, suggesting potential use in treating depression.

- Neuroprotective Effects: Its interaction with neurotransmitter systems may confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

- Antidiabetic Activity: Related compounds have been evaluated for their insulin secretion capabilities, indicating a potential role in diabetes management.

Research Findings and Case Studies

A review of existing literature reveals several studies investigating the biological activity of this compound and its derivatives:

- Antidepressant Study: A study demonstrated that derivatives similar to 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride exhibited significant modulation of serotonin levels in animal models, suggesting antidepressant-like effects.

- Neuroprotection Research: Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell lines, indicating a mechanism that could be beneficial in conditions like Alzheimer's disease.

- Antidiabetic Evaluation: Research showed that related piperidine compounds enhanced insulin secretion from pancreatic beta-cells, indicating possible therapeutic applications for diabetes management.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | Different piperidine substitution | Potentially similar but with varied receptor affinities |

| 2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | Another variant in substitution | May exhibit altered pharmacological profiles |

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route is the reaction of 4-methylpiperidine with 3-(chloromethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by dihydrochloride salt formation using HCl gas or aqueous HCl . Optimization involves:

- Temperature Control: Maintain 40–60°C to balance reaction rate and side-product formation.

- Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the dihydrochloride salt .

- Yield Improvement: Monitor stoichiometry (1:1.2 molar ratio of piperidine to chloromethylpyrrolidine) and employ anhydrous conditions to minimize hydrolysis .

Basic: What analytical techniques are recommended for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies substituent positions (e.g., pyrrolidinylmethyl protons at δ 2.5–3.5 ppm) and confirms salt formation via chloride counterion integration .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁N₂ at m/z 193.17, plus HCl adducts) .

- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) assess purity (>98% by area) and detect degradation products .

Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) with molecular docking to predict binding affinities and reaction pathways:

- Reaction Path Search: Use software like GRRM or Gaussian to simulate intermediates in derivatization reactions (e.g., substituting the pyrrolidine ring with fluorinated groups) .

- Docking Studies: Model interactions with target receptors (e.g., sigma-1 or histamine receptors) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

- Experimental Validation: Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to refine models .

Advanced: How should researchers resolve contradictions in biological activity data across experimental models?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Address them via:

- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) in parallel assays (e.g., cell-based vs. enzymatic) to identify model-specific sensitivities .

- Impurity Profiling: Use LC-MS to rule out confounding effects from byproducts (e.g., N-oxides or hydrolyzed intermediates) .

- Buffer Compatibility: Assess activity in varying pH (5.0–7.4) and ionic strength buffers to mimic physiological conditions .

Stability: What factors influence compound stability, and how can degradation pathways be characterized?

Methodological Answer:

- Environmental Factors: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate hygroscopicity and thermal degradation. Store lyophilized powder at -20°C under argon to prevent oxidation .

- Degradation Analysis: Use UPLC-QTOF to identify degradation products (e.g., piperidine ring cleavage or pyrrolidine N-oxidation). Compare fragmentation patterns with synthetic standards .

- pH Stability: Monitor solubility and integrity in aqueous buffers (pH 2–10) via UV-Vis spectroscopy (λ = 260 nm for aromatic moieties) .

Reactivity: What are key reaction pathways for modifying the pyrrolidinylmethyl or piperidine moieties?

Methodological Answer:

- Pyrrolidine Functionalization: Perform N-alkylation using alkyl halides (e.g., benzyl bromide) in DMF with NaH as a base. Avoid over-alkylation by limiting reaction time to 2–4 hours .

- Piperidine Oxidation: Treat with mCPBA (meta-chloroperbenzoic acid) to form N-oxides, which can be reduced back with Zn/HCl .

- Side Reactions: Minimize dimerization (e.g., via Ullmann coupling) by using CuI catalysts at low temperatures (0–10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.